1-Fluoro-4-(methoxymethyl)benzene
Overview
Description
1-Fluoro-4-(methoxymethyl)benzene, also known as p-Fluoroanisole, p-Fluoromethoxybenzene, p-Fluorophenyl methyl ether, p-Methoxyfluorobenzene, 4-Fluoroanisole, or p-fluoroanisol, is a chemical compound with the molecular formula C7H7FO . It has a molecular weight of 126.1283 .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-(methoxymethyl)benzene consists of a benzene ring with a fluorine atom and a methoxy group attached to it . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving 1-Fluoro-4-(methoxymethyl)benzene are not available, it’s important to note that the presence of the fluorine atom and the methoxy group can significantly influence the reactivity of the molecule. Fluorine is highly electronegative, which can make the compound more reactive. The methoxy group can also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
1-Fluoro-4-(methoxymethyl)benzene has a molecular weight of 126.1283 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional specific experimental data.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate : This compound, related to 1-Fluoro-4-(methoxymethyl)benzene, exhibits a unique molecular structure where the fluoro-substituted benzene ring is almost perpendicular to the benzo[h]chromene ring system. It demonstrates interesting conformational properties, potentially useful in chemical synthesis and materials science (El-Agrody et al., 2012).
Direct α-Fluorination of Ketones Using N-F Reagents : Research has shown the effective use of fluorination reagents to transform various substituted derivatives of ketones to α-fluoro derivatives, demonstrating the utility of fluoro compounds in regiospecific transformations (Stavber et al., 2002).
Material Science and Molecular Engineering
Environment-sensitive Fluorophore Emitting in Protic Environments : Fluorophores related to 1-Fluoro-4-(methoxymethyl)benzene have shown significant promise in developing new sensors. Their fluorescence properties in different solvents indicate potential applications in environmental sensing and molecular electronics (Uchiyama et al., 2006).
Synthesis and Conformational Properties of Nonsymmetric Pillar[5]arenes : The study of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene demonstrates its potential in the creation of pillar[5]arenes, which are significant in host-guest chemistry and molecular recognition. This highlights the utility of fluoro-methoxy compounds in advanced material synthesis (Kou et al., 2010).
Pharmaceutical and Biological Research
Novel Antimicrobial Agents : Compounds incorporating elements like fluoro and methoxy groups on the benzene ring have been synthesized and demonstrated potent antimicrobial activity against various microorganisms, indicating the potential of such compounds in pharmaceutical applications (Liaras et al., 2011).
Reactions of [Fluoro(methylsulfonyloxy)iodo]benzene : This study presents reactions leading to the formation of 1,2-disulfonates, showcasing the chemical versatility of fluoro-substituted compounds in organic synthesis, which can be critical in drug development and synthesis (Pirkuliev et al., 2001).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCZEHBKACUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454535 | |
Record name | 1-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(methoxymethyl)benzene | |
CAS RN |
7116-50-9 | |
Record name | 1-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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